(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
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Overview
Description
(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[321]octane-2,3-diol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core, followed by the introduction of the iodine atom and the diol groups. Common reagents used in these reactions include iodine, diols, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the iodine atom or other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could result in a variety of halogenated or alkylated derivatives.
Scientific Research Applications
(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving iodine.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its iodine atom and diol groups. These interactions could modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S,4R,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol: Similar structure but with a bromine atom instead of iodine.
(1R,2S,3S,4R,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol imparts unique chemical properties, such as higher reactivity and potential for specific biological interactions, compared to its bromine and chlorine analogs.
Properties
IUPAC Name |
(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJNWULTXIUBD-QZABAPFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)I)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)I)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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